5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole
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Overview
Description
5-{Naphtho[2,1-b]furan-2-yl}-1H-pyrazole is a heterocyclic compound that combines the structural features of naphthofuran and pyrazole. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole typically involves the Vilsmeier formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan. This reaction produces 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde, which can then be reacted with C- and N-nucleophiles to afford various naphthofuranpyrazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-{Naphtho[2,1-b]furan-2-yl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, acetylhydrazine, thiosemicarbazide, and cyanoacetic acid hydrazide. These reactions are typically carried out in ethanol under reflux conditions .
Major Products
The major products formed from these reactions include various hydrazone, acetohydrazone, and thiosemicarbazone derivatives, which exhibit different biological activities .
Scientific Research Applications
5-{Naphtho[2,1-b]furan-2-yl}-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits potent antibacterial, genotoxic, and anticancer activities.
Medicine: It is being investigated for its potential use in developing new therapeutic agents.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by interfering with cell wall synthesis or DNA replication. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Naphthofuran Derivatives: These compounds share the naphthofuran moiety and exhibit similar biological activities.
Pyrazole Derivatives: These compounds share the pyrazole moiety and are known for their diverse pharmacological properties.
Uniqueness
5-{Naphtho[2,1-b]furan-2-yl}-1H-pyrazole is unique due to its combined structural features of naphthofuran and pyrazole, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
5-benzo[e][1]benzofuran-2-yl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-2-4-11-10(3-1)5-6-14-12(11)9-15(18-14)13-7-8-16-17-13/h1-9H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEMQHGAVHQVEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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